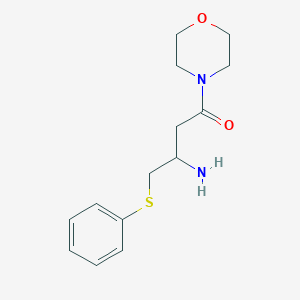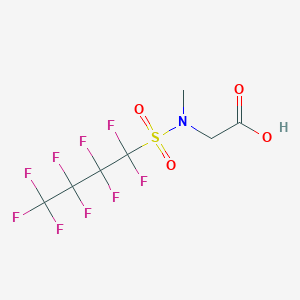![molecular formula C190H207N21O22 B13383527 4-(1,3-Benzodioxole-5-carbonyl)-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;4-benzoyl-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclohexanecarbonyl)-8,8-dimethyl-5-propan-2-yl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclopentanecarbonyl)-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(4-methylbenzoyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(2-phenylacetyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one](/img/structure/B13383527.png)
4-(1,3-Benzodioxole-5-carbonyl)-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;4-benzoyl-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclohexanecarbonyl)-8,8-dimethyl-5-propan-2-yl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclopentanecarbonyl)-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(4-methylbenzoyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(2-phenylacetyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1,3-Benzodioxole-5-carbonyl)-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one” and its analogs are complex organic molecules featuring a fused diazepine ring system. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of a benzodioxole derivative, followed by the introduction of a benzyl group and a furan ring through various coupling reactions. The final step often involves cyclization to form the diazepine ring.
Industrial Production Methods
Industrial production of these compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Scale-up processes would also need to address issues such as solvent recovery and waste management.
Analyse Des Réactions Chimiques
Types of Reactions
These compounds can undergo a variety of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They can serve as building blocks for the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, these compounds are studied for their potential as enzyme inhibitors or receptor modulators. Their unique structures allow them to interact with biological targets in specific ways, making them valuable tools for probing biochemical pathways.
Medicine
Medically, these compounds are investigated for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry
In industry, these compounds can be used in the development of new materials or as catalysts in chemical reactions. Their complex structures and reactivity make them versatile components in various industrial applications.
Mécanisme D'action
The mechanism of action of these compounds often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of the target, leading to a therapeutic effect. For example, binding to an enzyme might inhibit its activity, while binding to a receptor could activate or block a signaling pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other diazepine derivatives and fused ring systems with benzodioxole or furan moieties. Examples include:
- 1,3-Benzodioxole derivatives
- Furan-containing diazepines
- Benzyl-substituted diazepines
Uniqueness
What sets these compounds apart is their specific combination of functional groups and ring systems. This unique structure can confer distinct biological activities and chemical reactivity, making them valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C190H207N21O22 |
|---|---|
Poids moléculaire |
3137 g/mol |
Nom IUPAC |
4-(1,3-benzodioxole-5-carbonyl)-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;4-benzoyl-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclohexanecarbonyl)-8,8-dimethyl-5-propan-2-yl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclopentanecarbonyl)-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(4-methylbenzoyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(2-phenylacetyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one |
InChI |
InChI=1S/C28H27N3O5.2C28H29N3O3.2C27H27N3O3.C26H31N3O3.C26H37N3O2/c1-28(2)25-23(27(33)31(28)16-18-7-4-3-5-8-18)24(21-9-6-14-34-21)30(13-12-29-25)26(32)19-10-11-20-22(15-19)36-17-35-20;1-19-11-13-21(14-12-19)26(32)30-16-15-29-25-23(24(30)22-10-7-17-34-22)27(33)31(28(25,2)3)18-20-8-5-4-6-9-20;1-28(2)26-24(27(33)31(28)19-21-12-7-4-8-13-21)25(22-14-9-17-34-22)30(16-15-29-26)23(32)18-20-10-5-3-6-11-20;2*1-27(2)24-22(26(32)30(27)18-19-10-5-3-6-11-19)23(21-14-9-17-33-21)29(16-15-28-24)25(31)20-12-7-4-8-13-20;1-26(2)23-21(25(31)29(26)17-18-9-4-3-5-10-18)22(20-13-8-16-32-20)28(15-14-27-23)24(30)19-11-6-7-12-19;1-18(2)22-21-23(27-15-16-28(22)24(30)20-13-9-6-10-14-20)26(3,4)29(25(21)31)17-19-11-7-5-8-12-19/h3-11,14-15,24,29H,12-13,16-17H2,1-2H3;4-14,17,24,29H,15-16,18H2,1-3H3;3-14,17,25,29H,15-16,18-19H2,1-2H3;2*3-14,17,23,28H,15-16,18H2,1-2H3;3-5,8-10,13,16,19,22,27H,6-7,11-12,14-15,17H2,1-2H3;5,7-8,11-12,18,20,22,27H,6,9-10,13-17H2,1-4H3 |
Clé InChI |
COIOSOPVFHACOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2CCNC3=C(C2C4=CC=CO4)C(=O)N(C3(C)C)CC5=CC=CC=C5.CC(C)C1C2=C(C(N(C2=O)CC3=CC=CC=C3)(C)C)NCCN1C(=O)C4CCCCC4.CC1(C2=C(C(N(CCN2)C(=O)CC3=CC=CC=C3)C4=CC=CO4)C(=O)N1CC5=CC=CC=C5)C.CC1(C2=C(C(N(CCN2)C(=O)C3CCCC3)C4=CC=CO4)C(=O)N1CC5=CC=CC=C5)C.CC1(C2=C(C(N(CCN2)C(=O)C3=CC=CC=C3)C4=CC=CO4)C(=O)N1CC5=CC=CC=C5)C.CC1(C2=C(C(N(CCN2)C(=O)C3=CC=CC=C3)C4=CC=CO4)C(=O)N1CC5=CC=CC=C5)C.CC1(C2=C(C(N(CCN2)C(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CO5)C(=O)N1CC6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-6-(Benzyloxy)-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methyl-2-propyl]amino]ethyl]-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13383473.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione](/img/structure/B13383480.png)


![tert-butyl N-[(E)-[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate](/img/structure/B13383508.png)




